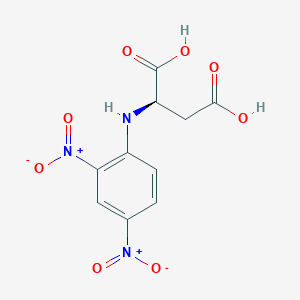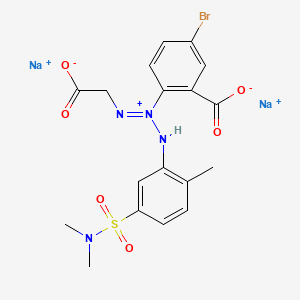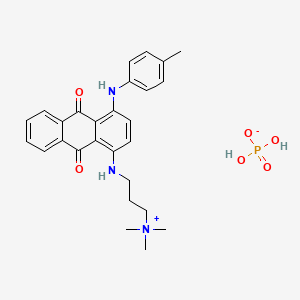
Zinc triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc triphosphate is an inorganic compound composed of zinc and triphosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in biological systems and its potential use as an antibacterial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc triphosphate can be synthesized through various methods, including the reaction of zinc salts with phosphoric acid or phosphate salts. One common method involves the reaction of zinc chloride with sodium triphosphate under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving zinc oxide and phosphoric acid. The reaction is carried out in reactors designed to handle large volumes of reactants and products. The resulting this compound is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Zinc triphosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc phosphate, while reduction reactions may produce zinc metal and phosphoric acid.
Aplicaciones Científicas De Investigación
Zinc triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: this compound is studied for its role in biological systems, particularly in enzyme function and cellular signaling pathways.
Industry: this compound is used in the production of coatings, ceramics, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of zinc triphosphate involves its interaction with biological molecules and cellular structures. In biological systems, this compound can bind to enzymes and other proteins, modulating their activity and function. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Comparación Con Compuestos Similares
Zinc triphosphate can be compared to other zinc-containing compounds, such as zinc phosphate and zinc oxide. While all these compounds contain zinc, they differ in their chemical structures and properties. This compound is unique due to its triphosphate groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Propiedades
Número CAS |
100576-21-4 |
|---|---|
Fórmula molecular |
O20P6Zn5 |
Peso molecular |
832.7 g/mol |
Nombre IUPAC |
pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |
Clave InChI |
NKCMAJJSYIFCHC-UHFFFAOYSA-D |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















